molecular formula C15H14ClN B14207426 2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride CAS No. 823198-75-0

2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride

Cat. No.: B14207426
CAS No.: 823198-75-0
M. Wt: 243.73 g/mol
InChI Key: CXIKWWWUCBDFNT-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride is a chemical compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethylpyridine and phenylacetylene.

    Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction. This involves the use of a palladium catalyst, a base (e.g., potassium carbonate), and a solvent (e.g., toluene or ethanol) at elevated temperatures.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in acetic acid for halogenation.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its ability to selectively inhibit mGluR5 sets it apart from other pyridine derivatives, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

823198-75-0

Molecular Formula

C15H14ClN

Molecular Weight

243.73 g/mol

IUPAC Name

2,4-dimethyl-6-(2-phenylethynyl)pyridine;hydrochloride

InChI

InChI=1S/C15H13N.ClH/c1-12-10-13(2)16-15(11-12)9-8-14-6-4-3-5-7-14;/h3-7,10-11H,1-2H3;1H

InChI Key

CXIKWWWUCBDFNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)C#CC2=CC=CC=C2)C.Cl

Origin of Product

United States

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